An In-depth Technical Guide to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS 150728-13-5): A Key Intermediate in the Synthesis of Bosentan
An In-depth Technical Guide to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS 150728-13-5): A Key Intermediate in the Synthesis of Bosentan
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, with CAS number 150728-13-5, is a pivotal chemical intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist.[1] Bosentan is a widely recognized treatment for pulmonary artery hypertension (PAH).[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and critical role of this bipyrimidine derivative in the manufacturing of Bosentan. While its primary significance lies in pharmaceutical synthesis, potential applications in agrochemical research have also been noted.[4][5] This document consolidates key technical data, detailed experimental protocols for its synthesis, and visual representations of its synthetic utility to serve as a valuable resource for professionals in drug development and chemical research.
Chemical and Physical Properties
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is a synthetic organic compound characterized by a bipyrimidine core structure.[6] The molecule's reactivity is largely influenced by the two chlorine atoms at the 4 and 6 positions of one of the pyrimidine rings.[6] The methoxyphenoxy group at the 5-position can affect its solubility and interactions.[6] It typically appears as a white to light yellow or brown crystalline powder or solid.[5][7][8]
Table 1: Physicochemical Properties of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
| Property | Value | Reference(s) |
| CAS Number | 150728-13-5 | [9][10] |
| Molecular Formula | C₁₅H₁₀Cl₂N₄O₂ | [9][11] |
| Molecular Weight | 349.17 g/mol | [11] |
| Appearance | White to light yellow powder/crystal; Brown solid | [5][7][8] |
| Melting Point | 157.0 to 161.0 °C | [5][7] |
| Boiling Point | 520.7 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.418 g/cm³ (Predicted) | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |
| Purity | >98.0% (GC) | |
| Storage | Store at 2-8°C under an inert atmosphere. | [7] |
Synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
The synthesis of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is a multi-step process that is crucial for the industrial production of Bosentan.[2][3] Various synthetic routes have been developed to improve yield, purity, and environmental safety.[2][3] A common approach involves the chlorination of a precursor molecule, 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.
Experimental Protocol: Chlorination of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
This protocol describes a common laboratory-scale synthesis.
Materials:
-
5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Water (deionized)
Procedure:
-
To a suitable reaction vessel, add phosphorus oxychloride.
-
Slowly add 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione to the phosphorus oxychloride under stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method such as HPLC.
-
Once the reaction is complete, cool the mixture to a manageable temperature (e.g., 30-40°C).
-
Slowly and carefully quench the reaction mixture by pouring it into cold water while maintaining a low temperature (e.g., below 10°C) with external cooling.
-
Stir the resulting suspension for a period to ensure complete precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the filter cake with water to remove residual acids.
-
Dry the product under vacuum at an elevated temperature (e.g., 60°C) to obtain 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine.
Note: This is a generalized procedure. Specific quantities, reaction times, and temperatures may vary based on the scale and specific process patent.
Role in the Synthesis of Bosentan
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is a critical building block in the synthesis of Bosentan. The process generally involves two subsequent reaction steps: a nucleophilic substitution of one of the chlorine atoms with 4-(tert-butyl)benzenesulfonamide, followed by the substitution of the second chlorine atom with ethylene glycol.[1]
The following diagram illustrates the logical workflow from the intermediate to the final active pharmaceutical ingredient, Bosentan.
Biological Activity and Potential Applications
While the primary role of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is as a pharmaceutical intermediate, its structural features suggest potential for other biological activities.
-
Pharmaceutical Development: As a precursor to Bosentan, it is integral to the production of a medication for a serious cardiovascular condition. The end-product, Bosentan, functions by blocking endothelin receptors (ET-A and ET-B), which are involved in vasoconstriction and cell proliferation.
-
Agrochemical Research: There is commercial interest in exploring this compound and its derivatives as potential herbicides.[4][5] The bipyrimidine structure is found in some classes of herbicides, and the dichloro-substituents can contribute to biological activity.[4] However, detailed public research on its efficacy, mode of action as a herbicide, and crop safety is limited.
It is important to note that there is a lack of publicly available data on the specific pharmacological, pharmacokinetic, or toxicological profile of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine itself. Its biological significance is overwhelmingly discussed in the context of its conversion to Bosentan.
Safety and Handling
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is classified as a hazardous substance.
Table 2: GHS Hazard Statements
| Hazard Code | Description | Reference(s) |
| H315 | Causes skin irritation | [9] |
| H317 | May cause an allergic skin reaction | [9] |
| H319 | Causes serious eye irritation | [9] |
| H335 | May cause respiratory irritation | [9] |
Handling Precautions:
-
Use in a well-ventilated area.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Avoid breathing dust.[12]
-
Wash hands thoroughly after handling.[13]
First Aid Measures:
-
If on skin: Wash with plenty of water. If irritation occurs, seek medical attention.[13]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[13]
-
If inhaled: Move person into fresh air. Seek medical attention if you feel unwell.[13]
-
If swallowed: Rinse mouth with water. Consult a physician.[12]
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[12][13]
Conclusion
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of Bosentan. Its well-defined synthesis and chemical properties make it a reliable building block for the production of this life-saving medication. While its own biological activities are not extensively studied, its importance in the broader context of drug development is firmly established. This guide provides essential technical information to support researchers and professionals working with this compound.
References
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- 3. Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2í»-dipyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 150728-13-5: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bi… [cymitquimica.com]
- 7. lookchem.com [lookchem.com]
- 8. Page loading... [guidechem.com]
- 9. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | C15H10Cl2N4O2 | CID 10545706 - PubChem [pubchem.ncbi.nlm.nih.gov]
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